molecular formula C10H21ClN2O2 B153377 tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride CAS No. 189819-75-8

tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride

Cat. No.: B153377
CAS No.: 189819-75-8
M. Wt: 236.74 g/mol
InChI Key: KLOQZAJAQQKCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O2 and its molecular weight is 236.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride is a chemical compound that has garnered attention in various scientific research fields. This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and is involved in the development of novel compounds with potential biological activities. Its role extends beyond simple chemical synthesis, as it plays a part in the understanding of chemical reactions, pharmacological studies, and material science research.

Applications in Synthetic Chemistry

One of the primary applications of this compound is in synthetic chemistry, where it is used as a precursor or intermediate for the synthesis of complex molecules. For example, it has been mentioned in studies focusing on the development of synthetic routes for pharmaceuticals, such as the synthesis of Vandetanib, an anticancer drug. This compound provides a versatile building block that enables the construction of a variety of piperidine derivatives, which are pivotal in medicinal chemistry for their diverse pharmacological properties (Mi, 2015).

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed and can cause severe skin burns and eye damage . Therefore, appropriate safety measures should be taken when handling this compound .

Future Directions

The future directions for “tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride” are likely to be influenced by advances in organic synthesis and drug development. Given its utility in PROTAC development, it may play a key role in the development of new therapeutics .

Properties

IUPAC Name

tert-butyl 4-aminopiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12;/h8H,4-7,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOQZAJAQQKCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373197
Record name tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189819-75-8
Record name tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound (837 mg, 2.53 mmol) obtained in step B was added to ethanol (20 ml), hydrazine monohydrate (0.31 ml, 6.4 mmol) was added, and the mixture was heated under reflux for 1 hr. The reaction mixture was cooled, and diethyl ether was added to allow precipitation of a solid. The precipitated solid was filtered, and the obtained solution was concentrated under reduced pressure to give a colorless oil. The oil was dissolved in diethyl ether, 4N hydrochloric acid-dioxane solution (1 ml) was added at room temperature and the mixture was diluted with ethyl acetate to allow precipitation of a solid. This was filtered, washed with ethyl acetate, and dried under reduced pressure to give the title compound (598 mg, yield 100%) as a colorless solid.
Quantity
837 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.